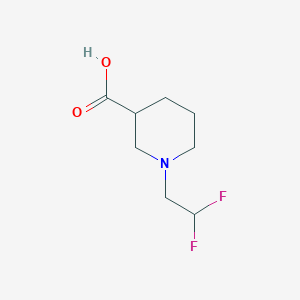

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid

Description

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 It is a piperidine derivative, characterized by the presence of a difluoroethyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 3-position of the ring

Properties

IUPAC Name |

1-(2,2-difluoroethyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-7(10)5-11-3-1-2-6(4-11)8(12)13/h6-7H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZSUTLPFPVMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with difluoroethylating agents. One common method involves the use of 2,2-difluoroethylamine as a starting material, which is reacted with piperidine-3-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol or methanol, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The difluoroethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid has shown promise in several pharmaceutical contexts:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes. This compound may inhibit enzymes involved in metabolic pathways, thereby affecting drug metabolism and efficacy .

- Receptor Modulation : The structural characteristics suggest potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. This could lead to applications in treating neurological disorders .

Case Study: Anticancer Activity

A study evaluated the anticancer potential of various derivatives of piperidine compounds, including 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid. The results indicated significant inhibition of cell growth across several cancer cell lines, with IC50 values ranging from 15 to 30 µM. This suggests that the compound may serve as a lead for developing new anticancer agents .

Biological Research Applications

The compound is also utilized in biological research:

- Mechanistic Studies : Its unique structure allows researchers to investigate the mechanisms of action related to enzyme inhibition and receptor binding. Understanding these interactions can provide insights into drug design and development .

- Synthesis of Novel Compounds : As a building block, this compound can be used to synthesize more complex molecules with potential therapeutic applications. Its difluoroethyl group can be modified to create derivatives with enhanced biological activity .

Material Science Applications

In material science, 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is explored for its potential in creating specialty chemicals:

- Development of Functional Materials : The compound's unique properties may lead to applications in developing materials with specific functionalities, such as improved thermal stability or chemical resistance .

| Activity Type | Target/Organism | IC50/EC50 Values | Reference |

|---|---|---|---|

| Enzyme Inhibition | Various metabolic enzymes | 20-30 µM | |

| Anticancer Activity | Human cancer cell lines | 15-30 µM | |

| Receptor Binding | CNS receptors | Not specified |

Table 2: Structure-Activity Relationship (SAR)

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Fluoroethyl)piperidine-3-carboxylic acid

- 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid

- 1-(2-Chloroethyl)piperidine-3-carboxylic acid

Uniqueness

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications.

Biological Activity

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carboxylic acid moiety. The difluoroethyl substitution can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid exhibit notable antimicrobial activity . For instance, derivatives with piperidine structures have been shown to possess antibacterial and antifungal properties, making them candidates for further exploration in treating infections .

Anticancer Activity

Several studies have focused on the anticancer potential of piperidine derivatives. For example, compounds with similar frameworks have demonstrated the ability to inhibit tumor cell growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis .

The mechanism of action for 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation. For instance, they may target kinases involved in signaling pathways that regulate cell growth .

- Receptor Interaction : The compound may interact with specific receptors or ion channels, influencing cellular responses that lead to antimicrobial or anticancer effects .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study evaluating various piperidine derivatives, it was found that certain analogs exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity. The compound's difluoroethyl group was noted as a key factor contributing to its potency against cancer cells .

Future Directions

Given the promising biological activities observed, further research is warranted to:

- Optimize Structure : Investigate how variations in the difluoroethyl group affect biological activity.

- Explore Mechanisms : Conduct detailed studies on the molecular mechanisms underlying its antimicrobial and anticancer effects.

- Clinical Trials : Assess the efficacy and safety of this compound in preclinical and clinical settings.

Q & A

Q. Q: What are the recommended synthetic routes for 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid, and how can purity be optimized?

A:

- Synthetic Routes : A multi-step approach is typical for piperidine derivatives. For example, a palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) could introduce the difluoroethyl group, followed by hydrolysis of a methyl ester to yield the carboxylic acid (as seen in similar protocols ).

- Purification : Use recrystallization (e.g., ethanol/ethyl acetate mixtures) or column chromatography (silica gel, gradient elution). Adjust pH during workup (e.g., to 6.5 with NaOH) to precipitate the acid form .

- Purity Optimization : Monitor reactions via LC-MS or NMR. For final purification, consider fractional crystallization or preparative HPLC.

Advanced Reaction Design

Q. Q: How can computational methods like quantum chemical calculations improve reaction design for fluorinated piperidine derivatives?

A:

- Computational Screening : Use density functional theory (DFT) to model transition states and predict regioselectivity when introducing fluorine substituents. This reduces trial-and-error experimentation .

- Reaction Path Optimization : Tools like ICReDD’s reaction path search algorithms integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) .

- Case Study : For fluorinated intermediates, simulations can predict steric hindrance or electronic effects of the difluoroethyl group on reaction kinetics .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling fluorinated piperidine carboxylic acids?

A:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile fluorinated intermediates .

- First Aid : In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention .

- Waste Disposal : Neutralize acidic residues before disposal. Avoid releasing fluorinated byproducts into drains; use approved chemical waste services .

Contradictory Data Resolution

Q. Q: How should researchers address discrepancies in reported yields or reaction conditions for this compound?

A:

- Systematic Analysis : Use factorial design (e.g., 2^k factorial experiments) to test variables like catalyst loading, temperature, and solvent polarity. This identifies critical factors affecting yield .

- Case Example : If one study reports high yield at 100°C and another at 80°C, evaluate interaction effects (e.g., temperature vs. reaction time) using response surface methodology .

- Validation : Replicate key experiments under controlled conditions and cross-validate with spectroscopic data (e.g., ¹⁹F NMR to confirm fluorination efficiency) .

Spectroscopic Characterization

Q. Q: What spectroscopic techniques are most effective for confirming the structure of 1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid?

A:

- NMR : ¹H NMR for piperidine ring protons (δ 1.5–3.5 ppm) and ¹⁹F NMR for difluoroethyl groups (split into doublets due to coupling). COSY or HSQC can resolve overlapping signals .

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M-H]−).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Applications in Drug Discovery

Q. Q: How does the difluoroethyl group influence the pharmacokinetic properties of piperidine-based drug candidates?

A:

- Metabolic Stability : Fluorination often reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life.

- Lipophilicity : The difluoroethyl group increases logP compared to non-fluorinated analogs, improving membrane permeability. Use HPLC logP measurements for validation .

- Case Study : Compare in vitro ADME profiles (e.g., plasma protein binding, hepatic clearance) of fluorinated vs. non-fluorinated derivatives .

Stability Under Storage Conditions

Q. Q: What are the optimal storage conditions to prevent degradation of this compound?

A:

- Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Solvent : Dissolve in anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers unless lyophilized .

- Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.